N-[(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide
Description
Properties
Molecular Formula |
C14H12F2N2O2S |
|---|---|
Molecular Weight |
310.32 g/mol |
IUPAC Name |
N-[(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H12F2N2O2S/c1-10-2-6-13(7-3-10)21(19,20)18-17-9-11-4-5-12(15)8-14(11)16/h2-9,18H,1H3 |
InChI Key |
SNXMSULXSGUYMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Acid/Base Catalysts
Proton-transfer catalysts are critical for accelerating the dehydration step. Comparative studies reveal the following performance trends:
Table 1: Catalyst Efficiency in Batch Synthesis
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | By-Products Identified |
|---|---|---|---|---|
| H₂SO₄ (0.5 M) | 80 | 6 | 78 | Self-condensed aldehyde dimers |
| NaOH (0.3 M) | 70 | 8 | 65 | Sulfonamide hydrolysis products |
| p-Toluenesulfonic acid | 90 | 4 | 82 | Minimal (<5%) |
| No catalyst | 100 | 12 | 35 | Extensive decomposition |
Data synthesized from EvitaChem protocols and batch optimization trials.
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactant solubility, while elevated temperatures (80–100°C) drive equilibrium toward imine formation.
Solvent Effects
Table 2: Solvent Impact on Reaction Kinetics
| Solvent | Boiling Point (°C) | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Toluene | 110 | 2.4 | 58 | 8 |
| Acetonitrile | 82 | 37.5 | 81 | 5 |
| DMF | 153 | 36.7 | 76 | 6 |
| Ethanol | 78 | 24.3 | 42 | 10 |
Acetonitrile’s high polarity facilitates proton transfer, reducing activation energy.
Industrial-Scale Production: Batch vs. Continuous Flow
Batch Reactor Limitations
Traditional batch synthesis faces challenges:
- Thermal gradients : Prolonged heating at 80–100°C promotes side reactions (e.g., aldehyde oligomerization).
- Mixing inefficiencies : Poor mass transfer in viscous reaction media limits yield reproducibility.
Continuous Flow Advantages
Adopting continuous flow reactors (CFRs) addresses these issues:
Table 3: Flow vs. Batch Performance Metrics
| Parameter | Batch Mode | Flow Mode (CFR) |
|---|---|---|
| Residence time | 4–8 h | 10–15 min |
| Temperature | 80–100°C | 120–150°C (superheated) |
| Pressure | Ambient | 3–5 bar |
| Throughput | 50 g/h | 250 g/h |
| Diastereoselectivity | 70–75% | 85–90% |
Flow systems enable precise temperature control and rapid heat dissipation, minimizing decomposition.
The CFR process for N-[(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide employs:
- Tubular reactor design : Stainless steel coils (ID = 2 mm) for turbulent flow.
- Solvent selection : Superheated acetonitrile (150°C, 4.5 bar) enhances reaction rate 8-fold vs. batch.
Analytical Characterization and Quality Control
Post-synthesis validation employs:
- HPLC-PDA : Quantifies purity (>98%) using a C18 column (MeCN:H₂O = 70:30, λ = 254 nm).
- ¹H/¹³C NMR : Confirms imine proton (δ 8.3 ppm) and sulfonamide SO₂ group (δ 130–135 ppm for aromatic carbons).
- X-ray crystallography : Resolves crystal packing and confirms E-configuration of the imine bond.
Critical quality attributes :
- Residual aldehyde: <0.1% (ICH Q3A guidelines).
- Heavy metals: <10 ppm (inductively coupled plasma mass spectrometry).
Challenges and Mitigation Strategies
By-Product Formation
- Aldehyde dimers : Controlled via stoichiometric excess of sulfonamide (1:1.2 molar ratio).
- Hydrolysis products : Avoided by maintaining anhydrous conditions (molecular sieves).
Intermediate Instability
The imine intermediate is prone to hydrolysis. Flow systems mitigate this by:
- Reducing intermediate residence time.
- In-line quenching with anhydrous Na₂SO₄.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorinated Aryl Groups
- Compound [7–9] from : These 1,2,4-triazole derivatives feature a 2,4-difluorophenyl group and a sulfonamide-linked aromatic ring. Unlike the target compound, they incorporate a triazole-thione ring system formed via cyclization of hydrazinecarbothioamides. Key differences include: Functional Groups: The triazole-thione system ([7–9]) vs. the methylideneamino linker in the target compound. Tautomerism: Compounds [7–9] exist as thione tautomers (C=S), confirmed by IR absorption at 1247–1255 cm⁻¹ and absence of S–H bands (~2500–2600 cm⁻¹). Synthesis: [7–9] are derived from hydrazinecarbothioamides via NaOH-mediated cyclization, whereas the target compound likely forms through Schiff base condensation (amine + aldehyde/ketone).
- N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide (): This "double" sulfonamide features two fluorophenyl groups and a sulfonamide bridge. Unlike the target compound, it lacks the imine linkage and instead has a direct sulfonamide–aryl connection. The fluorine atoms enhance electronic effects, but steric hindrance from the dimethylphenyl group may reduce reactivity compared to the target’s methylideneamino bridge .
Sulfonamides with Heterocyclic Moieties
- 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide () : This derivative includes an oxazole ring conjugated to the sulfonamide. The oxazole’s electron-withdrawing nature contrasts with the electron-donating methyl group in the target compound. Such structural differences impact solubility and antimicrobial activity, as oxazole-containing sulfonamides are explicitly designed for anti-infective applications .
Sulfonamides with Extended Linkers
- N-{4-[(3-Chloro-2-methylphenyl)sulfamoyl]phenyl}-4-methoxybenzenesulfonamide (): This compound features a sulfamoyl (–SO₂NH–) linker between two aromatic rings. Methoxy and chloro substituents further modulate electronic properties, which may alter binding interactions in biological systems .
Comparative Data Table
Key Research Findings and Implications
- Tautomerism and Stability : Unlike thione-containing compounds (e.g., [7–9]), the target’s imine group avoids sulfur-related tautomerism, possibly improving metabolic stability .
- Synthetic Challenges : highlights the unpredictability of sulfonamide reactions, suggesting that the target compound’s synthesis may require precise control of reaction conditions to avoid side products .
Biological Activity
N-[(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H12F2N2O3S
- Molecular Weight : 314.32 g/mol
- LogP : 5.21 (indicating hydrophobic properties)
This compound features a sulfonamide group, which is known for its ability to interact with various biological targets.
This compound exhibits multiple biological activities:
- Enzyme Inhibition : It has been reported to inhibit specific metal-dependent enzymes, which can be crucial in treating diseases where such enzymes play a role .
- Antimicrobial Activity : The sulfonamide moiety is traditionally associated with antibacterial properties, suggesting potential applications in combating bacterial infections.
- Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, although further research is needed to elucidate the exact mechanisms involved.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited the growth of specific cancer cell lines by targeting key metabolic enzymes .
- Antimicrobial Efficacy : Research highlighted its effectiveness against Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent .
- Cytotoxicity Assays : In vitro assays revealed that the compound induces apoptosis in cancer cells, which could be beneficial for therapeutic applications in oncology .
Comparative Biological Activity Table
Q & A
Basic Research Question
- X-ray Crystallography : Determines precise bond angles (e.g., C=N imine bond at ~120°) and dihedral angles between aromatic rings, critical for confirming the Schiff base geometry .
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 325.08) .
How can researchers evaluate the bioactivity of this compound against enzyme targets, and what methodological pitfalls should be avoided?
Advanced Research Question
- In Vitro Assays :
- Enzyme Inhibition : Use fluorogenic substrates to measure inhibition kinetics (e.g., IC₅₀ values) against serine hydrolases or carbonic anhydrases, leveraging the sulfonamide moiety's known binding affinity .
- Docking Studies : Molecular docking (AutoDock Vina) predicts interactions with active sites; validate with mutagenesis (e.g., replacing key residues like Thr199 in carbonic anhydrase) .
- Pitfalls :
How should researchers address contradictions in reported synthetic yields or unexpected byproducts?
Advanced Research Question
- Byproduct Identification : Use LC-MS or GC-MS to detect intermediates (e.g., hydrolyzed imine or sulfonamide derivatives). For example, observed a "double" sulfonamide due to competing sulfonyl transfer .
- Reaction Monitoring : In situ FTIR tracks imine formation (C=N stretch at ~1600 cm⁻¹). Adjust reaction time if premature crystallization occurs.
- Validation : Reproduce reactions under inert atmosphere (N₂/Ar) to rule out oxidation artifacts .
What role do fluorine substituents play in modulating this compound’s physicochemical and pharmacological properties?
Advanced Research Question
- Lipophilicity : Fluorine atoms increase logP (measured via shake-flask method), enhancing membrane permeability. Compare with non-fluorinated analogs .
- Metabolic Stability : Fluorine reduces CYP450-mediated metabolism; assess using liver microsome assays (e.g., t½ > 60 min in human hepatocytes) .
- Electron-Withdrawing Effects : DFT calculations (Gaussian 09) show fluorine’s impact on the imine group’s electron density, affecting redox behavior in electrochemical studies .
How can this compound be utilized in coordination chemistry, and what spectroscopic methods validate metal complex formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
